2,4,6-tris(trifluoromethyl)benzoyl Chloride
Overview
Description
2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a chemical compound with the molecular formula C10H2ClF9O and a molecular weight of 344.56 g/mol . It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by trifluoromethyl groups. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride is the synthesis of 2,4,6-Tris(trifluoromethyl)aniline . This compound is a fluorinated substituent that has become a valuable tool in medical chemistry .
Mode of Action
This compound interacts with its targets through a process known as Suzuki-type coupling reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides, and is widely used in organic chemistry.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of 2,4,6-tris(trifluoromethyl)aniline , which is used in medical chemistry and the preparation of azo dyes containing fluorine .
Result of Action
The primary result of the action of this compound is the synthesis of 2,4,6-Tris(trifluoromethyl)aniline . This compound is a fluorinated substituent that has become a valuable tool in medical chemistry . It can also be used for the preparation of azo dyes containing fluorine .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to react with moist air or water . Therefore, it should be kept away from open flames, hot surfaces, and sources of ignition .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this compound
Cellular Effects
It is possible that it may influence cell function through its role in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , suggesting that it may exert its effects at the molecular level through this pathway This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , suggesting that it may interact with enzymes or cofactors involved in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tris(trifluoromethyl)benzoyl Chloride can be synthesized from 2,4,6-Tris(trifluoromethyl)benzoic acid. The typical method involves the reaction of the benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows :
C9H3F9COOH+SOCl2→C9H2ClF9COCl+SO2+HCl
The reaction is carried out at a temperature of around 80°C for several hours, and the resulting product is purified by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(trifluoromethyl)benzoyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-Tris(trifluoromethyl)benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoyl derivatives.
Hydrolysis: Produces 2,4,6-Tris(trifluoromethyl)benzoic acid.
Reduction: Produces 2,4,6-Tris(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
2,4,6-Tris(trifluoromethyl)benzoyl Chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of fluorinated aromatic compounds and dyes.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: In the development of pharmaceuticals, particularly those involving fluorinated aromatic rings.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzoyl Chloride: Similar in structure but with chlorine atoms instead of trifluoromethyl groups.
4-(Trifluoromethyl)benzoyl Chloride: Contains a single trifluoromethyl group instead of three.
2-(Trifluoromethyl)benzoyl Chloride: Contains a single trifluoromethyl group at the ortho position.
Uniqueness
2,4,6-Tris(trifluoromethyl)benzoyl Chloride is unique due to the presence of three trifluoromethyl groups, which significantly enhance its reactivity and the electron-withdrawing effects compared to similar compounds. This makes it particularly useful in the synthesis of highly fluorinated aromatic compounds and in applications requiring strong electrophilic properties .
Properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASZWNYHQOQNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455215 | |
Record name | 2,4,6-tris(trifluoromethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135130-97-1 | |
Record name | 2,4,6-tris(trifluoromethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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